molecular formula C21H25N3O3 B2997126 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797221-77-2

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2997126
CAS No.: 1797221-77-2
M. Wt: 367.449
InChI Key: LIPYRWCRIVGTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of compounds similar in structure to (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated good antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole, with those containing a methoxy group showing particularly high activity (Kumar et al., 2012).

Chemical Synthesis and Analysis

The chemical properties and synthesis methods of compounds containing the pyridazinone moiety, like this compound, have been explored in various studies. For instance, the gas chromatographic determination of pyrazon, a related compound, has been described, providing insights into analytical techniques applicable to similar compounds (Výboh et al., 1974). Moreover, novel synthetic pathways and conformational analyses of related piperidine-based compounds offer valuable information on the structural and chemical characteristics of such molecules (Rombouts et al., 2003).

Biological and Pharmacological Activities

Pyrazoline derivatives, akin to this compound, have been extensively studied for their biological and pharmacological activities. These compounds exhibit significant antimicrobial and phytotoxic effects, making them potential candidates for developing new therapeutic agents (Mumtaz et al., 2015). Additionally, the synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, which share structural similarities with the compound of interest, have shown a broad spectrum of antitumor activity, highlighting the potential for anticancer applications (Rostom et al., 2009).

Molecular Docking and Synthesis

Recent studies have focused on the molecular docking and synthesis of novel compounds that include features similar to this compound. These efforts aim to explore the interaction of these compounds with biological targets and their potential therapeutic benefits. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective c-Met/ALK dual inhibitors, suggesting a promising avenue for cancer therapy (Li et al., 2013).

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYRWCRIVGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.